[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine
Description
[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methanesulfonylmethyl group attached to the pyrimidine ring, which is further connected to a methanamine group
Properties
IUPAC Name |
[2-(methylsulfonylmethyl)pyrimidin-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)5-7-9-3-6(2-8)4-10-7/h3-4H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPEIFIOOKNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base such as triethylamine.
Attachment of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonylmethyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfone Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and regulation.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methanesulfonylmethyl)pyrimidin-4-yl]methanamine
- [2-(Methanesulfonylmethyl)pyrimidin-6-yl]methanamine
- [2-(Methanesulfonylmethyl)pyrimidin-5-yl]ethanamine
Uniqueness
Compared to similar compounds, [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine is unique due to the specific position of the methanesulfonylmethyl group on the pyrimidine ring. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effects.
Biological Activity
[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a methanesulfonylmethyl group, which may play a crucial role in its interaction with biological targets.
- Molecular Formula : C₇H₁₁N₃O₂S
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonylmethyl group enhances the compound's binding affinity, potentially leading to significant therapeutic effects.
1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through several mechanisms:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cell cycle regulation. For instance, derivatives targeting specific kinases have demonstrated significant effects on tumor growth and proliferation.
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
2. Antiviral Properties
Preliminary findings suggest that this compound may interfere with viral replication mechanisms by inhibiting viral enzymes or host cell factors exploited by viruses.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific enzyme activities | |
| Antiviral | Potential inhibition of viral replication |
Case Study: Enzyme Inhibition
A focused study evaluated the inhibitory potency of this compound against specific enzymes involved in cancer pathways. The results indicated that this compound exhibited enhanced inhibitory effects compared to similar pyrimidine derivatives.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is helpful to compare it with other pyrimidine derivatives:
| Compound Type | Mechanism of Action | Notable Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition | Used in cancer therapy |
| Imidazo[1,2-a]pyridine | Diverse medicinal applications | Known for various biological targets |
| Thienylpyrimidine | Selective enzyme inhibition | Potent against PI5P4Kγ |
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for further development in therapeutic applications, particularly in oncology and virology. Its unique structural features may enhance its efficacy and selectivity towards biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
